molecular formula C11H13FO B6152105 rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans CAS No. 436847-86-8

rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans

Cat. No.: B6152105
CAS No.: 436847-86-8
M. Wt: 180.2
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Description

The compound rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans is a chiral cyclopentanol derivative characterized by a fluorophenyl substituent at the 2-position and a hydroxyl group at the 1-position of the cyclopentane ring. Its stereochemistry is defined by the trans configuration of the hydroxyl and fluorophenyl groups across the cyclopentane ring, with the racemic mixture comprising both enantiomers of the (1R,2S) and (1S,2R) configurations .

Properties

CAS No.

436847-86-8

Molecular Formula

C11H13FO

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to form the desired product.

    Hydrogenation: Another method involves the hydrogenation of 2-(4-fluorophenyl)cyclopent-2-en-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields the racemic mixture of the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, where the ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as nitrating agents, halogenating agents

Major Products Formed:

    Oxidation: 2-(4-fluorophenyl)cyclopentanone

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the electrophilic reagent used

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its stereochemical properties and behavior in chiral environments.

Biology:

  • Investigated for its potential biological activity and interactions with biological targets.

Medicine:

  • Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

  • Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the hydroxyl group may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclopentane backbone : Provides rigidity and influences conformational stability.
  • 4-Fluorophenyl group : Introduces electron-withdrawing properties and enhances lipophilicity.
  • Trans-configuration : Affords distinct spatial orientation, impacting intermolecular interactions and pharmacological activity.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Differences Biological/Pharmacological Notes References
rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans 4-Fluorophenyl, trans-OH ~210.22 (estimated) Reference compound; trans-configuration Potential CNS activity (inference from structural analogs)
rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-ol 4-Bromophenyl substituent ~271.12 Bromine vs. fluorine (heavier halogen; increased lipophilicity) Enhanced halogen bonding potential
rel-(1R,2S)-2-(4-fluorobenzoyl)cyclopentanecarboxylic acid 4-Fluorobenzoyl, carboxylic acid 278.28 Carboxylic acid vs. hydroxyl; ketone group Likely metabolic instability (acid hydrolysis)
rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol, cis Methylamino, phenyl, cis-configuration ~219.28 Cis-OH/NHCH3; phenyl vs. fluorophenyl Stereochemical impact on receptor binding
Tramadol (rac-(1R,2R)-isomer) Dimethylamino, 3-methoxyphenyl 263.38 Cyclohexane backbone; dual opioid/SNRI mechanism Clinically used analgesic

Stereochemical and Functional Group Comparisons

  • Backbone Modifications :

    • Tramadol’s cyclohexane ring (vs. cyclopentane) allows greater conformational flexibility, contributing to its dual pharmacological action .
    • Cyclopropane-based analogs (e.g., ) exhibit higher ring strain, affecting synthetic accessibility and stability .
  • Functional Group Impact :

    • Replacement of the hydroxyl group with a carboxylic acid (as in rel-(1R,2S)-2-(4-fluorobenzoyl)cyclopentanecarboxylic acid) increases polarity but reduces blood-brain barrier permeability .

Biological Activity

rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol, trans is a chiral compound featuring a cyclopentane ring substituted with a 4-fluorophenyl group and a hydroxyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C11H13F1O
  • CAS Number : 436847-86-8
  • Structure : The compound exists as a racemic mixture, indicating equal amounts of its enantiomers. The trans configuration denotes that the substituents are positioned on opposite sides of the cyclopentane ring.

Synthetic Routes

The synthesis of rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol can be achieved through several methods:

  • Grignard Reaction : Involves the reaction of 4-fluorobromobenzene with magnesium to form a Grignard reagent, which is then reacted with cyclopentanone.
  • Hydrogenation : Hydrogenation of 2-(4-fluorophenyl)cyclopent-2-en-1-one using palladium on carbon (Pd/C) as a catalyst.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to enzymes or receptors. The presence of the fluorophenyl group may improve metabolic stability and specificity in biological systems.

Pharmacological Studies

Research has indicated that rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol exhibits promising biological activities:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effective inhibition against BRAF(V600E) and EGFR in various cancer cell lines.
  • Anti-inflammatory Properties : Investigations into related compounds indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Some studies have suggested that similar cyclopentanol derivatives may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.

Case Studies

A review of the literature reveals several case studies highlighting the biological activity of related compounds:

StudyCompoundActivityFindings
Cycloartane-3,24,25-triolAnticancerIC50 values of 2.226 µM against PC-3 cells
Pyrazole DerivativesAntitumorEffective against BRAF(V600E), showing good SAR relationships
Hydroxylated CyclopentanesNeuroprotectionDemonstrated protective effects in vitro

Comparison with Similar Compounds

The biological activity of rac-(1R,2S)-2-(4-fluorophenyl)cyclopentan-1-ol can be compared with structurally similar compounds:

CompoundSubstituentBiological Activity
rac-(1R,2S)-2-(4-chlorophenyl)cyclopentan-1-olChlorineModerate anticancer
rac-(1R,2S)-2-(4-bromophenyl)cyclopentan-1-olBromineEnhanced anti-inflammatory
rac-(1R,2S)-2-(4-methylphenyl)cyclopentan-1-olMethylLower binding affinity

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